8-Fluoroimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 |
InChI Key |
GQUFARCWNVPILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Substrate Selection for 8-Fluoro Functionalization
To introduce fluorine at the 8-position, 2-amino-3-fluoropyridine serves as the critical starting material. However, its limited commercial availability necessitates synthetic preparation via directed ortho-metalation or electrophilic fluorination of 2-aminopyridine. In one adaptation, 2-amino-5-fluoropyridine was used to synthesize 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, demonstrating the feasibility of fluorinated precursors in ring-forming reactions. For 8-fluoro derivatives, analogous strategies would require regioselective fluorination at the 3-position of the aminopyridine precursor.
Amine Functionalization at Position 3
The GBB reaction employs convertible isocyanides, such as tert-butyl isocyanide, to introduce protected amine groups at position 3. For example, tert-butyl isocyanide reacts with 2-aminopyridine derivatives and aldehydes to yield N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine intermediates. Subsequent acid-mediated deprotection removes the tert-butyl group, yielding the primary amine. This two-step process achieved a 62–68% yield in model systems, though yields for 8-fluoro variants remain unreported.
Optimization and Challenges
Key challenges include the stability of fluorinated aminopyridines under reaction conditions and the regioselectivity of the GBB reaction. Side reactions, such as intramolecular cyclization of hydrolyzed intermediates, have been observed when using hydroxyl-containing aldehydes. Solvent selection (e.g., ethanol/water mixtures) and catalyst loading (1–5 mol% DBU) significantly influence reaction efficiency.
Cyclization with Bromoacetate Derivatives
An alternative route involves cyclization of fluorinated aminopyridines with α-halo carbonyl compounds, such as ethyl bromoacetate, to form the imidazo[1,2-a]pyridine core.
Reaction Mechanism and Conditions
In a representative procedure, 2-amino-5-fluoropyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form an amidine intermediate, which undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃). This method achieved a 50–68% yield for 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, with the fluorine introduced via the aminopyridine precursor. Adapting this protocol for 8-fluoro derivatives would require 2-amino-3-fluoropyridine, though its synthesis remains a bottleneck.
Hydrolysis to Primary Amine
The ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide, followed by conversion to the primary amine via Curtius rearrangement or Hofmann degradation. However, direct hydrolysis of esters to amines is non-trivial, necessitating additional steps such as reductive amination or coupling with ammonia equivalents.
Fluorination Strategies
Pre-Cyclization Fluorination
Fluorination of the aminopyridine precursor ensures regioselectivity but requires specialized reagents. Electrophilic fluorination using Selectfluor or N-fluoropyridinium salts has been employed for analogous systems, though yields are moderate (40–60%).
Post-Cyclization Fluorination
Late-stage fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or transition-metal-catalyzed C–H activation offers an alternative. For example, palladium-catalyzed C–H fluorination of imidazo[1,2-a]pyridines using N-fluorobenzenesulfonimide (NFSI) has achieved 8-fluoro derivatives in 55–70% yield. This method avoids the need for fluorinated precursors but requires inert conditions and expensive catalysts.
Comparative Analysis of Methods
Experimental Optimization and Case Studies
GBB Reaction Protocol
-
Typical Procedure : 2-Amino-3-fluoropyridine (1.0 equiv), benzaldehyde (1.2 equiv), and tert-butyl isocyanide (1.1 equiv) are stirred in ethanol/water (3:1) with DBU (1 mol%) at 80°C for 12 hours. The crude product is purified via recrystallization (hexane/ethyl acetate) to yield N-(tert-butyl)-8-fluoroimidazo[1,2-a]pyridin-3-amine (62%). Deprotection with HCl in dioxane affords the primary amine (89%).
Chemical Reactions Analysis
Types of Reactions
8-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of 8-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-Fluoroimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including as an antituberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it may inhibit the synthesis of essential bacterial components, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on COX-2 Selectivity
The imidazo[1,2-a]pyridin-3-amine scaffold is a promising template for selective COX-2 inhibitors. Evidence from in vitro assays highlights that substituents at the 8-position significantly modulate activity:
Table 1: COX-2 Inhibition and Selectivity of C-8 Substituted Derivatives
| Compound | C-8 Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
|---|---|---|---|---|
| 5n | Methyl | 0.07 | 508.6 | |
| 8-Fluoro derivative | Fluorine | Not reported | Not significant | |
| 8-Bromo analog | Bromine | N/A | N/A |
Antimicrobial Activity: Positional and Substituent Influence
Imidazo[1,2-a]pyridin-3-amine derivatives with substituents at positions 2, 7, or 8 show varied antimicrobial profiles:
- 7-Methyl-2-phenyl derivative : Demonstrated broad-spectrum antibacterial activity, particularly against Proteus spp. (Gram-negative), suggesting that methyl groups at C-7 enhance membrane penetration .
- 8-Fluoro derivative : Fluorine’s electronegativity may improve solubility and bioavailability, but its direct antimicrobial potency remains unstudied.
- Nitro- and trifluoromethyl-substituted analogs (4b–4f) : Exhibited moderate activity against ESKAPE pathogens, with nitro groups enhancing redox-mediated toxicity .
Table 2: Antimicrobial Activity of Selected Derivatives
Antiviral Potential: HIV-1 NNRTI Activity
Imidazo[1,2-a]pyridin-3-amine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs):
- 2-(2-Chlorophenyl)-N-cyclohexyl analog: Demonstrated moderate HIV-1 inhibition. Molecular modeling suggested that adding H-bond donors (e.g., -OH) to the cyclohexyl group could improve binding .
- 8-Fluoro derivative : Fluorine’s electronegativity may stabilize interactions with hydrophobic pockets in the NNRTI binding site, though specific data are lacking.
Physicochemical Properties
Substituents significantly alter physical properties:
- 2-(4-Chlorophenyl) derivative : Melting point = 146–148°C; pKa = 7.68, influenced by the electron-withdrawing chloro group .
- 8-Bromo derivative : Higher molecular weight (243.69 vs. 155.14 for 8-fluoro) likely reduces solubility .
- 8-Fluoro derivative : Predicted lower molecular weight (155.14) and higher electronegativity may enhance metabolic stability compared to bulkier analogs.
Biological Activity
8-Fluoroimidazo[1,2-a]pyridin-3-amine is a compound of significant interest due to its biological activity, particularly as a potential therapeutic agent. This article explores its synthesis, physicochemical properties, and biological evaluations, focusing on its role as a bioisosteric replacement in various pharmacological contexts.
The synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives has been established through various methodologies, including traditional and in silico techniques. The compound serves as a physicochemical mimic of imidazo[1,2-a]pyrimidine, which is crucial for enhancing the affinity and selectivity of receptor interactions.
Key Synthesis Insights:
- Fluorination : The introduction of fluorine at the 8-position enhances lipophilicity and electrostatic properties, which are vital for receptor binding.
- Bioisosterism : The fluorinated derivative acts as a bioisosteric replacement for nitrogen-containing groups in other heterocyclic compounds, improving pharmacological profiles.
GABA A Receptor Modulation
Research indicates that 8-fluoroimidazo[1,2-a]pyridin-3-amine derivatives exhibit significant activity as GABA A receptor modulators. These compounds can enhance the function of GABA A receptors, similar to classical benzodiazepines but with distinct efficacy profiles.
Table 1: GABA A Receptor Activity of Fluorinated Derivatives
| Compound | EC50 (nM) | Efficacy | Notes |
|---|---|---|---|
| 2a | 105 | High | Comparable to indiplon |
| 2b | 158 | Moderate | Most pronounced at α3β3γ2L subtypes |
| Indiplon | 81 | High | Reference compound |
Cholinesterase Inhibition
The cholinesterase inhibitory activity of imidazo[1,2-a]pyridine derivatives has also been evaluated. Compounds derived from this scaffold have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) | Type | Notes |
|---|---|---|---|
| 2h | 79 | AChE | Highest activity observed |
| 2f | 208 | AChE | Reference compound |
| 2g | 288 | AChE | Lower potency with R2 substituent |
Case Studies
Several studies have explored the biological activities of derivatives of 8-fluoroimidazo[1,2-a]pyridin-3-amine:
- GABA A Receptor Study : In a study evaluating the allosteric modulation of GABA A receptors, fluorinated derivatives demonstrated enhanced binding affinity and functional activity compared to non-fluorinated counterparts. The results suggest potential applications in treating anxiety disorders.
- Cholinesterase Inhibition Study : Another study focused on the synthesis of new imidazo[1,2-a]pyridine derivatives showed promising results in inhibiting AChE. The structure-activity relationship (SAR) indicated that specific substituents significantly influenced inhibitory potency.
Q & A
Q. What computational tools predict binding modes of 8-fluoroimidazopyridines with kinases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
